molecular formula C23H24O7 B2434229 (Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-10-9

(Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2434229
CAS RN: 620548-10-9
M. Wt: 412.438
InChI Key: YDVKHHZWVFYFFG-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzamide compounds . Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological and potential drug industries .


Synthesis Analysis

Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

Benzamide compounds have been studied for their in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Antioxidant Activity

Amides, including benzamides, have been studied for their antioxidant properties. In the case of this compound, researchers have synthesized novel benzamide derivatives from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were characterized using various spectroscopic methods (IR, 1H NMR, and 13C NMR). The in vitro antioxidant activity of these compounds was evaluated through total antioxidant capacity, free radical scavenging, and metal chelating assays. Some of the synthesized compounds exhibited more effective antioxidant activity compared to standard compounds .

Antibacterial Activity

The same benzamide derivatives were also tested for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared their efficacy with two control drugs. This information is valuable for potential applications in antimicrobial research .

Potential Drug Development

Benzamides, due to their diverse biological activities, have been explored as potential drug candidates. These activities include anti-tumor, anti-microbial, anti-fungal, anti-HSV, and anti-inflammatory effects. Researchers can investigate the compound’s pharmacological properties further to identify specific therapeutic applications .

Industrial Applications

Amides find use in various industrial sectors, such as plastics, rubber, paper, and agriculture. While specific applications of this compound in industry would require further investigation, its structural features make it a candidate for potential applications in these fields .

Structural Precursor

The compound’s unique structure may serve as a useful precursor for synthesizing other molecules. For example, it could be a starting point for creating biologically important 1,2-dihydroxycyclohexanes or their hydroxylamine analogs. Such derivatives have applications in drug development and other fields .

properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-23(2,3)30-20(24)13-28-15-9-10-16-18(12-15)29-19(21(16)25)11-14-7-6-8-17(26-4)22(14)27-5/h6-12H,13H2,1-5H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVKHHZWVFYFFG-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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